Ceftobiprole medocaril sodium

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BAL5788 (sodium) est synthétisé par une série de réactions chimiques à partir de la céftobiprole. La synthèse implique la conversion de la céftobiprole en sa forme médocaril pour améliorer sa solubilité dans l'eau. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la transformation .

Méthodes de production industrielle : Dans les milieux industriels, la production de BAL5788 (sodium) implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : BAL5788 (sodium) subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. La réaction d'hydrolyse convertit le promédicament en sa forme active, la céftobiprole, en présence d'eau .

Réactifs et conditions courants : L'hydrolyse de BAL5788 (sodium) nécessite généralement des conditions aqueuses, tandis que les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium .

Principaux produits formés : Le principal produit formé par l'hydrolyse de BAL5788 (sodium) est la céftobiprole, qui présente une activité antibactérienne puissante .

Applications de la recherche scientifique

BAL5788 (sodium) a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier l'activation des promédicaments et les systèmes de délivrance de médicaments. En biologie et en médecine, BAL5788 (sodium) est étudié pour son efficacité contre diverses infections bactériennes, y compris celles causées par des souches résistantes aux antibiotiques .

Mécanisme d'action

Le mécanisme d'action de BAL5788 (sodium) implique sa conversion en céftobiprole, qui se lie ensuite aux protéines de liaison à la pénicilline (PBP) dans les parois cellulaires bactériennes. Cette liaison inhibe la synthèse de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort cellulaire. Les cibles moléculaires comprennent les PBP, qui sont essentielles à l'intégrité de la paroi cellulaire bactérienne .

Applications De Recherche Scientifique

Indications and Clinical Uses

Ceftobiprole medocaril sodium is primarily indicated for:

- Staphylococcus aureus Bacteremia (SAB) : Including cases with right-sided infective endocarditis.

- Acute Bacterial Skin and Skin Structure Infections (ABSSSI) : Effective in treating serious skin infections.

- Community-Acquired Bacterial Pneumonia (CABP) : Approved for use in both adults and pediatric patients aged three months and older.

In Canada, it is also indicated for hospital-acquired pneumonia (HAP), excluding ventilator-associated pneumonia (VAP) .

3.1. Clinical Trial Outcomes

A series of clinical trials have demonstrated the efficacy of this compound across various infections:

- Bacteremia : In a study, treatment success rates were reported at 69.8% for bacteremia cases treated with ceftobiprole compared to 68.7% in comparator groups .

- ABSSSI : The success rate was notably higher at 91.3% for ceftobiprole-treated patients versus 88.1% for those receiving standard treatments .

- CABP : Similar efficacy was observed, with success rates around 86.6% compared to 87.4% in the control group .

3.2. Animal Model Studies

Recent research has explored the use of ceftobiprole medocaril as a post-exposure treatment for pneumonic tularemia in animal models. In Fischer 344 rats, a survival rate of 92% was observed after treatment with ceftobiprole, comparable to that of levofloxacin-treated groups . This highlights its potential as a medical countermeasure against biothreat agents.

Safety Profile

This compound has generally been well-tolerated, with gastrointestinal side effects being the most commonly reported adverse events . Serious hypersensitivity reactions, including anaphylaxis, have been documented but are rare .

Dosage and Administration

The recommended dosing regimen varies based on the type of infection:

- SAB : 667 mg IV every 6 hours for the first eight days, followed by every 8 hours thereafter.

- ABSSSI : 667 mg IV every 8 hours for a duration of 5 to 14 days.

- CABP : Similar dosing as ABSSSI .

Comparative Analysis with Other Antibiotics

Ceftobiprole's performance was compared with other antibiotics in clinical settings:

| Infection Type | Ceftobiprole Success Rate | Comparator Success Rate |

|---|---|---|

| Bacteremia | 69.8% | 68.7% |

| ABSSSI | 91.3% | 88.1% |

| CABP | 86.6% | 87.4% |

This table illustrates that ceftobiprole holds its own against established treatments, particularly in ABSSSI cases where it shows superior efficacy .

Conclusion and Future Directions

This compound represents a significant advancement in the treatment of serious bacterial infections, particularly those caused by resistant organisms like MRSA. Its broad-spectrum activity and favorable safety profile make it a valuable option in clinical practice.

Future research should focus on further delineating its effectiveness in HAP and VAP populations and exploring its potential in pediatric patients and other high-risk groups.

Mécanisme D'action

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à BAL5788 (sodium) comprennent d'autres céphalosporines telles que la céftobiprole, la céftaroline et la céfépime. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leur spectre d'activité et leurs propriétés pharmacocinétiques .

Unicité : BAL5788 (sodium) est unique en raison de son activité à large spectre et de sa capacité à cibler les bactéries résistantes aux antibiotiques. Sa forme promédicament améliore sa solubilité dans l'eau, ce qui le rend plus adapté à l'administration intraveineuse que d'autres céphalosporines .

Propriétés

Numéro CAS |

252188-71-9 |

|---|---|

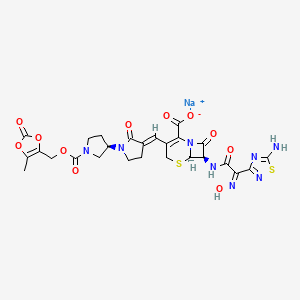

Formule moléculaire |

C26H25N8NaO11S2 |

Poids moléculaire |

712.6 g/mol |

Nom IUPAC |

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |

Clé InChI |

MFAWUGGPPMTWPU-INRVRKGJSA-M |

SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

SMILES isomérique |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |

SMILES canonique |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

Key on ui other cas no. |

252188-71-9 |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.